(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
説明
特性
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4S/c1-20(2)15-4-5-16(19-18-15)26-14-8-9-21(12-14)17(23)13-6-10-22(11-7-13)27(3,24)25/h4-5,13-14H,6-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYPHUNEORDDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article aims to provide a detailed overview of its biological activity, including its structural characteristics, synthesis, and potential therapeutic applications based on existing research.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyridazine Ring : Reacting hydrazine with suitable ketones or esters.
- Introduction of the Dimethylamino Group : Achieved through nucleophilic substitution reactions.
- Pyrrolidine Ring Construction : Cyclization reactions involving appropriate precursors.
- Linking Rings : Ether bond formation between the pyridazine and pyrrolidine rings.
Biological Activity
Research on compounds with similar structures suggests that (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone may exhibit a range of biological activities:
Anticancer Activity
Compounds related to pyridazinones have been shown to interact with cellular pathways involved in cancer progression. For example, studies indicate that similar structures can inhibit cancer cell proliferation and induce apoptosis.
Neuroprotective Effects
Pyrrolidine derivatives are often explored for their neuroprotective properties. This compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Properties
While specific data on this compound is limited, related compounds have demonstrated antimicrobial activity against various pathogens. This suggests that further investigation could reveal similar properties for (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Dimethylamino group and pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |
| Methoxy-substituted pyridines | Feature methoxy groups on pyridine rings | Anticancer activity |
Case Studies and Research Findings
Although direct studies on (3-((6-(Dimethylamino)pyridazin-3-yloxy)pyrrolidin-1-yloxy)(1-(methylsulfonyl)piperidin-4-yloxy)methanone are scarce, several related compounds have been evaluated in various contexts:
- Inhibition of Phosphodiesterases : Similar compounds have shown potential as phosphodiesterase inhibitors, which could be useful in treating respiratory diseases.
- Antimicrobial Testing : Related structures have been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating significant activity.
類似化合物との比較
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogous methanone derivatives documented in patents and journals.
Structural Analogues from Patent Literature
The European Patent EP 1 808 168 B1 discloses compounds like:
- [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
- {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone
Key Comparisons :
| Feature | Target Compound | Patent Compound 1 (EP 1 808 168) | Patent Compound 2 (EP 1 808 168) |
|---|---|---|---|
| Core Heterocycle | Pyridazine | Pyridine | Pyridine |
| Amino Substituent | Dimethylamino (on pyridazine) | 1-Ethylpropylamino (on pyridine) | 1-Propyl-butylamino (on pyridine) |
| Piperidine Substituent | Methylsulfonyl (-SO₂CH₃) | 4-Methanesulfonylphenyl-pyrazolo[3,4-d]pyrimidine | 4-Methanesulfonylphenyl-pyrazolo[3,4-d]pyrimidine |
| Linker | Pyrrolidinyl-ether | Piperidinyl-ether | Piperidinyl-ether |
- The shorter alkyl chain (dimethylamino vs. ethylpropyl/propyl-butyl) likely reduces lipophilicity, which could enhance aqueous solubility. The direct methylsulfonyl substitution on piperidine (vs. a phenyl-pyrazolopyrimidine group in patent compounds) simplifies the structure, possibly improving synthetic accessibility and metabolic stability .
Analogues from Journal Literature
A 2014 study in the Journal of Chemical and Pharmaceutical Research synthesized [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a), a methanone derivative with an indole-dihydropyrazole hybrid structure .
Key Comparisons :
| Feature | Target Compound | Journal Compound 3a |
|---|---|---|
| Aromatic System | Pyridazine + pyrrolidine | Indole + dihydropyrazole + pyridine |
| Sulfonyl Group | Present (on piperidine) | Absent |
| Amino Group | Dimethylamino (on pyridazine) | None (indole NH is present) |
- Functional Implications :
- The absence of a sulfonyl group in Compound 3a suggests divergent biological targets (e.g., serotonin receptors due to the indole moiety).
- The target compound’s methylsulfonyl group may enhance interactions with polar enzyme pockets or improve pharmacokinetic properties.
Research Findings and Hypotheses
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogues:
- Kinase Inhibition Potential: The pyridazine and sulfonyl motifs resemble features of kinase inhibitors (e.g., JAK/STAT or PI3K inhibitors), where such groups often engage ATP-binding pockets .
- Metabolic Stability : The methylsulfonyl group may reduce cytochrome P450-mediated metabolism compared to compounds with bulkier substituents (e.g., phenyl-pyrazolopyrimidine in patent compounds).
- Solubility: The dimethylamino group could improve solubility relative to longer alkyl chains in patent analogues, though this requires experimental validation.
Q & A
Q. Table 1: Example Synthesis Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Reference |
|---|---|---|---|
| Coupling Temperature | 0°C to 80°C | 25°C (room temp) | |
| Catalyst Loading | 1-10 mol% Pd(PPh₃)₄ | 5 mol% | |
| Reaction Time | 12-48 hours | 24 hours |
Q. Table 2: Pharmacological Assay Conditions
| Assay Type | Buffer System | Key Readout | Interference Check |
|---|---|---|---|
| Kinase Inhibition | 50 mM HEPES, pH 7.5 | IC₅₀ (nM) | ATP concentration |
| Membrane Permeability | PBS + 0.1% BSA | Papp (×10⁻⁶ cm/s) | Efflux transporters |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
